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molecular formula C6H4O5 B016224 2,5-Furandicarboxylic acid CAS No. 3238-40-2

2,5-Furandicarboxylic acid

Cat. No. B016224
M. Wt: 156.09 g/mol
InChI Key: CHTHALBTIRVDBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08927768B2

Procedure details

A 100 mL pressure vessel with a glass liner and an impeller was charged with 1.87 g of furan-2,5-dicarboxylic acid, 0.5 g of 4% Pd/Silica and 40 mL of acetic acid. The pressure vessel was purged 3 times with nitrogen, and 2 times with hydrogen. The vessel was then pressurized to 750 psig hydrogen and heated to 140° C. for 3 hours. After cooling the vessel was vented and the solids were separated by filtration. The acetic acid solution was evaporated under vacuum to provide 1.68 g (88% yield) of tetrahydrofuran-2,5-dicarboxylic acid.
Quantity
1.87 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd Silica
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=[C:2]1[C:9]([OH:11])=[O:10]>C(O)(=O)C>[O:1]1[CH:5]([C:6]([OH:8])=[O:7])[CH2:4][CH2:3][CH:2]1[C:9]([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
1.87 g
Type
reactant
Smiles
O1C(=CC=C1C(=O)O)C(=O)O
Name
Pd Silica
Quantity
0.5 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pressure vessel was purged 3 times with nitrogen, and 2 times with hydrogen
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the vessel
CUSTOM
Type
CUSTOM
Details
the solids were separated by filtration
CUSTOM
Type
CUSTOM
Details
The acetic acid solution was evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
O1C(CCC1C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.68 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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